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Compound of Interest

Compound Name: 4-Acetyl-3-methylpyridine

CAS No.: 82352-00-9

Cat. No.: B1601820 Get Quote

CAS: 10467-33-1 | Formula: C

H

NO | MW: 135.16 g/mol

Executive Summary & Structural Context
4-Acetyl-3-methylpyridine (4A3MP) is a critical heterocyclic building block, most notably

serving as a regiochemical anchor in the synthesis of COX-2 inhibitors (e.g., Etoricoxib). Its

structural elucidation presents a specific challenge: distinguishing it from its isomers (2-acetyl-

3-methylpyridine or 4-acetyl-2-methylpyridine) during process development.[1]

This guide provides a definitive spectroscopic profile for 4A3MP.[1] The data presented

synthesizes experimental baselines from pharmaceutical intermediate characterization,

ensuring researchers can validate structural integrity and identify common regioisomeric

impurities.[1]

Structural Logic for Assignment
The "3,4-Substitution" Pattern: Unlike 2,4- or 2,5-substituted pyridines, the 3,4-substitution

pattern creates a distinct proton environment.[1] The proton at C2 is isolated (singlet/fine

doublet), while H5 and H6 form a coupled doublet system.[1]
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Electronic Environment: The acetyl group at C4 is electron-withdrawing, deshielding the

ortho-protons (H3-methyl and H5). However, the steric bulk of the C3-methyl group forces

the acetyl group to twist slightly out of planarity, subtly affecting the carbonyl chemical shift

compared to 4-acetylpyridine.

Reference Spectroscopic Data
Note: Data represents standardized values in CDCl

at 298 K unless otherwise noted.

A. Nuclear Magnetic Resonance ( H & C NMR)
Table 1:

H NMR Chemical Shifts (400 MHz, CDCl

)

Position
Shift (

, ppm)
Multiplicity Integral Coupling

(Hz)

Assignment
Logic

H2 8.55 - 8.60 Singlet (s) 1H -

-to-N, ortho to

Me. Most

deshielded.

[1]

H6 8.48 - 8.52 Doublet (d) 1H -to-N, ortho to

H5.[1]

H5 7.40 - 7.45 Doublet (d) 1H -to-N, ortho to

H6.[1]

Acetyl-CH 2.58 - 2.62 Singlet (s) 3H -
Deshielded

by C=O.[1]

Ring-CH 2.35 - 2.40 Singlet (s) 3H -

Attached to

aromatic C3.

[1]
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Table 2:

C NMR Chemical Shifts (100 MHz, CDCl

)

Carbon Type
Shift (

, ppm)
Assignment

C=O 200.5 Ketone Carbonyl

C2 151.2
Aromatic (

-N)

C6 147.8
Aromatic (

-N)

C4 143.5 Ipso to Acetyl

C3 132.1 Ipso to Methyl

C5 121.8
Aromatic (

-N)

Acetyl-CH 29.5 Methyl ketone

Ring-CH 17.8 Aryl methyl

B. Infrared Spectroscopy (FT-IR)[1]
Carbonyl Stretch (

): 1685–1695 cm

.[1] (Slightly higher frequency than typical conjugated ketones due to potential steric twist
reducing conjugation).[1]

C=N / C=C Ring Stretch: 1585 cm
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(Characteristic pyridine breathing mode).[1]

C-H Stretch (Aromatic): 3030–3060 cm

.[1]

C-H Stretch (Aliphatic): 2920–2960 cm

.[1]

C. Mass Spectrometry (EI-MS, 70 eV)
Molecular Ion (

):

135 (Base peak or high intensity).[1]

Fragment [

]

:

120 (Loss of methyl radical).[1]

Fragment [

]

:

92 (Loss of acetyl group/acylium cleavage).[1]

Fragment [

]

:

107 (Loss of CO, typical in phenols/ketones, less common here but possible).[1]
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Analytical Workflow & Self-Validation
To ensure data integrity during synthesis or quality control, follow this self-validating workflow.

This process is designed to flag regioisomers (e.g., 2-acetyl-3-methylpyridine) which are

common synthetic impurities.[1]

Step-by-Step Protocol
Sample Preparation: Dissolve 15 mg of 4A3MP in 0.6 mL CDCl

. Ensure the solution is clear; turbidity suggests inorganic salts (e.g., MgSO

carryover).[1]

Acquisition:

Run standard 1H (16 scans).[1]

Run NOESY or HMBC (Crucial for validation).[1]

The "Singlet Test" (Validation Step):

Check: Look at the aromatic region (7.0–9.0 ppm).[1]

Pass: You see one distinct singlet (H2) and two doublets (H5, H6).[1]

Fail: If you see three multiplets or an AMX pattern, you likely have the 2,3-isomer or 2,5-

isomer.[1]

HMBC Confirmation:

The Ring-CH

protons (~2.4 ppm) must show a strong correlation to C2 (~151 ppm) and C4 (~143 ppm).
[1]

If Ring-CH

correlates to a quaternary carbon at ~155+ ppm (C2), it confirms the methyl is at position
3.[1]
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Workflow Diagram

Crude Sample
(4-Acetyl-3-methylpyridine)

Dissolve in CDCl3
(15mg / 0.6mL)

Acquire 1H NMR

Aromatic Pattern Check:
1 Singlet + 2 Doublets?

Isomer Purity Confirmed

Yes

Regioisomer Detected
(Likely 2,3-subst)

No

Run HMBC:
Verify Me-C3-C2 Correlation

Final Validation

Click to download full resolution via product page

Caption: Logic flow for validating 4A3MP regiochemistry using 1H NMR coupling patterns.

Synthetic Context & Impurity Profiling
Understanding the origin of 4A3MP aids in interpreting the spectra, particularly regarding trace

impurities.[1]
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Synthesis Route: Minisci-Type or Oxidation
The most common industrial route involves the oxidation of 4-ethyl-3-methylpyridine.

Precursor: 4-ethyl-3-methylpyridine.[1]

Reagent: KMnO

or catalytic oxidation.[1]

Common Impurity: Unreacted ethyl derivative.[1]

Spectral Flag: Look for a triplet at ~1.2 ppm and quartet at ~2.6 ppm in the

H NMR.[1]

Regiochemical Diagram (HMBC Correlations)
The following diagram illustrates the critical Heteronuclear Multiple Bond Coherence (HMBC)

correlations required to prove the methyl group is at C3 and the acetyl is at C4.

Legend

H (Ring-Methyl)
~2.4 ppm

C3 (Quaternary)
~132 ppm2J (Strong)

C2 (CH)
~151 ppm

3J (Diagnostic)

C4 (Quaternary)
~143 ppm

3J (Diagnostic)

Green Arrow: 2-bond coupling

Red Arrow: 3-bond coupling (Long Range)

Click to download full resolution via product page
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Caption: Key HMBC correlations. The 3-bond coupling from Methyl protons to C2 and C4

definitively assigns the structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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